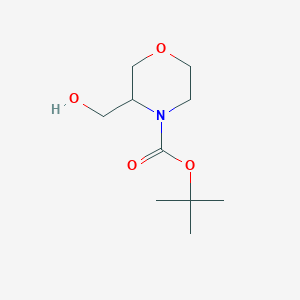

Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQSXVGBMCJQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407883 | |

| Record name | Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-56-7 | |

| Record name | Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry. Its structure, which features a morpholine core functionalized with a reactive hydroxymethyl group and a stable tert-butyloxycarbonyl (Boc) protecting group, renders it an exceptionally versatile intermediate for synthesizing a diverse range of biologically active molecules. A profound understanding of its physical properties is crucial for its efficient handling, characterization, and strategic implementation in complex synthetic pathways. This guide offers an in-depth exploration of the core physicochemical characteristics of this compound, presenting both established data and the experimental methodologies required to verify these properties. We will examine its structural details, thermal behavior, solubility profiles, and spectroscopic data, providing a robust, practical foundation for its application in research and pharmaceutical development.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is recognized as a "privileged scaffold" in drug discovery, frequently incorporated into the structures of approved pharmaceuticals to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall disposition in vivo. The specific placement of a hydroxymethyl group at the 3-position of the ring provides a convenient and reactive handle for synthetic elaboration, enabling the construction of more complex molecular architectures. The Boc protecting group on the morpholine nitrogen ensures controlled reactivity at other sites of the molecule before its intended removal under specific conditions. Consequently, this compound stands out as a high-value starting material for medicinal chemists. This guide serves as a consolidated technical resource, detailing the essential physical data required for the proficient use of this important chemical intermediate.

Core Physicochemical Properties

A thorough grasp of a compound's physical properties is fundamental to its practical application. These characteristics dictate everything from storage and solvent selection to reaction optimization and purification strategies.

Structural and Molecular Data

The identity of this compound is defined by its molecular structure, formula, and associated identifiers. While the compound exists as different stereoisomers, the following data pertains to the general structure unless otherwise specified.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 473923-56-7 (Racemate) | [3][4] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 217.26 g/mol | [1][2][3] |

| Canonical SMILES | C1COCC(N1C(=O)OC(C)(C)C)CO | [2] |

| InChI Key | YLNJBGYACCQRGE-UHFFFAOYSA-N | [2] |

Thermal and Physical Properties

The thermal properties of the compound are critical for predicting its behavior under various processing and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [3] |

| Melting Point | ~80 °C (for S-isomer) | [5] |

| Boiling Point | 320.7 ± 27.0 °C (Predicted) | [3][5] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Flash Point | 147.8 °C | [5] |

| Water Solubility | Slightly soluble | [5] |

Note: Physical properties such as melting point can vary between different stereoisomers. The value presented is for a specific enantiomer and should be considered a representative value.

Spectroscopic Data

Spectroscopic analysis provides an empirical fingerprint for confirming the structure and purity of the compound.

| Technique | Key Features | Source |

| ¹H NMR | The proton NMR spectrum is consistent with the assigned structure. Characteristic signals include a singlet for the nine protons of the tert-butyl group (δ ~1.46 ppm) and various multiplets for the morpholine ring and hydroxymethyl protons. | [4] |

| ¹³C NMR | The carbon NMR spectrum displays the expected number of signals corresponding to the ten carbon atoms in the molecule. | |

| Mass Spec | The mass spectrum shows a molecular ion peak that corresponds to the calculated molecular weight (217.26), confirming the compound's identity. |

Experimental Protocols for Property Verification

To ensure the quality and consistency of starting materials, in-house verification of physical properties is a standard practice in research and development settings. The following protocols outline the methodologies for these essential determinations.

Melting Point Determination

Causality and Principle: The melting point is the temperature range over which a crystalline solid transitions to a liquid. For a pure substance, this transition occurs over a very narrow range (typically < 2 °C). A broad melting range is a reliable indicator of impurities, which disrupt the crystal lattice and depress the melting point. This protocol provides a self-validating check on material purity.

Apparatus:

-

Calibrated melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform heat transfer.

-

Capillary Packing: Invert a capillary tube and tap the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.

-

Measurement: Place the packed capillary into the heating block of the melting point apparatus.

-

Heating Ramp: Set the heating rate to a rapid value (e.g., 10-15 °C/min) to approach the expected melting point (~80 °C). Once the temperature is within 15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.

-

Reporting: Report the result as the range from T₁ to T₂.

Diagram: Melting Point Verification Workflow

Caption: Workflow for determining melting point as a purity check.

Qualitative Solubility Assessment

Causality and Principle: Solubility is governed by the principle of "like dissolves like." The polarity of a compound determines its ability to dissolve in various solvents. Understanding the solubility of this compound—which has both polar (hydroxyl, ether, carbamate) and nonpolar (tert-butyl, methylene) regions—is critical for selecting appropriate solvents for reactions, extractions, and chromatography.

Apparatus:

-

Small vials or test tubes with caps

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Selection of solvents (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, Hexane)

Step-by-Step Methodology:

-

Preparation: Add a pre-weighed amount of the compound (e.g., 10 mg) to a series of labeled vials.

-

Solvent Addition: Add a measured volume (e.g., 1.0 mL) of a single solvent to each corresponding vial. This creates a target concentration of 10 mg/mL.

-

Mixing: Cap each vial securely and vortex at high speed for 60 seconds to ensure thorough mixing and maximize dissolution.

-

Visual Inspection: Allow any undissolved solid to settle for a minute. Visually inspect the solution against a dark background.

-

Classification:

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Documentation: Record the results in a table for easy reference.

Diagram: Logical Flow for Solubility Screening

Caption: Decision process for classifying compound solubility in various solvents.

Handling, Storage, and Stability

Proper handling and storage protocols are essential for maintaining the chemical integrity and ensuring the safety of personnel.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the hydroxyl group.

-

Stability: The compound is generally stable under normal laboratory conditions. However, the Boc-protecting group is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl). Avoid contact with strong oxidizing agents, which could react with the primary alcohol.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. The physical and chemical properties detailed in this guide provide the foundational knowledge required for its intelligent and efficient application. By employing the standardized experimental protocols described, researchers can confidently verify the quality of their material, ensuring reproducibility and success in their synthetic endeavors. A comprehensive understanding of these core properties is the first and most critical step in harnessing the full synthetic potential of this important morpholine derivative.

References

- tert-Butyl (3S)-3-(hydroxymethyl)

- (S)-3-Hydroxymethyl-piperazine-1-carboxylic Acid Tert-butyl Ester CAS 314741-40-7. Home Sunshine Pharma. [Link]

- tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267. PubChem. [Link]

- CAS RN 714971-28-5. Fisher Scientific. [Link]

- Tert-butyl 3-(hydroxymethyl)

- Supporting Information. Journal of Organic Chemistry. [Link]

- NMR Chemical Shifts. Journal of Organic Chemistry. [Link]

- 2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester. ChemBK. [Link]

Sources

- 1. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H19NO4 | CID 5058359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 473923-56-7 CAS MSDS (3-HYDROXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-HYDROXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 473923-56-7 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

An In-Depth Technical Guide to (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS No. 215917-99-0), a chiral morpholine derivative of significant interest in pharmaceutical development. This document details its chemical structure, physicochemical properties, stereospecific synthesis considerations, and analytical characterization. Emphasis is placed on its critical role as a key building block in the synthesis of advanced therapeutic agents, most notably as an intermediate for the dual HER1/HER2 kinase inhibitor, BMS-599626. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction and Strategic Importance

(3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a synthetically versatile chiral intermediate. Its structure combines a morpholine core, which is a privileged scaffold in medicinal chemistry, with a stereodefined hydroxymethyl group at the C-3 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] This specific combination of features makes it a highly valuable component for constructing complex, biologically active molecules.

The Boc group provides stability during multi-step syntheses and can be removed under mild acidic conditions, a critical feature for preserving other sensitive functionalities within a molecule.[3][4] The (3R) stereochemistry and the primary alcohol handle allow for precise, stereocontrolled elaboration into more complex structures, which is fundamental in the development of modern, targeted pharmaceuticals where enantiomeric purity is paramount.[2] Its most prominent application is as a key intermediate in the synthesis of BMS-599626, a potent and selective inhibitor of human epidermal growth factor receptors (HER1 and HER2), which has been investigated for the treatment of solid tumors.[1][5]

Physicochemical and Structural Properties

The compound is typically a colorless to off-white solid or a viscous oil, depending on its purity.[2] It is soluble in common organic solvents but has limited solubility in water.[2]

Structural Diagram

Caption: 2D Structure of the title compound.

Property Data Summary

| Property | Value | Source |

| CAS Number | 215917-99-0 | [1][6] |

| Molecular Formula | C₁₀H₁₉NO₄ | [6] |

| Molecular Weight | 217.26 g/mol | [6] |

| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | [6] |

| Appearance | Colorless to off-white solid or viscous oil | [2] |

| Boiling Point | 320.7 °C at 760 mmHg | [1] |

| Density | 1.118 g/cm³ | [1] |

| pKa | 14.85 ± 0.10 (Predicted) | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCOC[C@H]1CO | [6] |

| InChIKey | AIQSXVGBMCJQAG-MRVPVSSYSA-N | [6] |

Synthesis and Mechanistic Considerations

The stereoselective synthesis of 3-substituted morpholines is a non-trivial challenge in organic chemistry. While the specific, proprietary process for the industrial-scale synthesis of (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is not publicly detailed, a representative, logical synthesis can be constructed based on established methodologies for similar chiral heterocycles. The core strategy involves building the morpholine ring from a chiral precursor and subsequently protecting the nitrogen.

The Role of the Boc Protecting Group

The use of the tert-butoxycarbonyl (Boc) group is a deliberate and strategic choice. Amines are nucleophilic and basic, properties that can interfere with many synthetic transformations. The Boc group converts the secondary amine of the morpholine ring into a carbamate, which effectively masks these properties.[3]

-

Causality: The bulky tert-butyl group and the electron-withdrawing nature of the carbonyl render the nitrogen lone pair significantly less nucleophilic and basic.

-

Orthogonality: The Boc group is stable to basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation), making it compatible with a wide range of subsequent reactions.[3]

-

Deprotection: It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which proceeds via the formation of a stable tert-butyl cation.[4] This lability prevents the need for harsh conditions that could compromise the integrity of the final drug molecule.

Representative Synthetic Workflow

A plausible synthetic route starts from a chiral amino alcohol, followed by alkylation to form the ether linkage, cyclization, and finally N-protection.

Caption: Representative workflow for the synthesis of the title compound.

Key Experimental Protocol (Mitsunobu Reaction Using the Title Compound)

While the synthesis of the title compound is not detailed in primary drug discovery literature, its use as a starting material is. The following protocol, adapted from a patent describing the synthesis of P2X3 inhibitors, illustrates the conversion of the primary alcohol to a phthalimide derivative via a Mitsunobu reaction, a testament to its utility as a chiral building block.[1]

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (5.0 g, 23.0 mmol), triphenylphosphine (12.1 g, 46.0 mmol), and phthalimide (6.8 g, 46.0 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (164 mL) and stir the resulting suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add diethyl azodicarboxylate (DEAD) (7.25 mL, 46.0 mmol) dropwise to the cooled suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo and purify the residue by silica gel column chromatography to yield the desired phthalimide-protected product.

-

Experimental Rationale: The Mitsunobu reaction is a powerful method for converting a primary alcohol into a variety of functional groups, in this case, a phthalimide-protected amine, with inversion of stereochemistry (though not relevant for this achiral center).[1] Triphenylphosphine and DEAD form a phosphonium salt intermediate, which activates the alcohol for nucleophilic attack by phthalimide. This method is chosen for its mild conditions and high efficiency.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Spectroscopic Data

The following ¹H NMR data has been reported in the literature.[1] ¹³C NMR data is not widely available in public-domain sources but can be predicted based on analogous structures.

| Data Type | Parameters | Reported Chemical Shifts (δ) / Expected Ranges |

| ¹H NMR | 250 MHz, CDCl₃ | 1.49 (s, 9H, C(CH₃)₃), 2.87-3.04 (m, 2H, morpholine ring H), 3.04-3.19 (m, 1H, morpholine ring H), 3.46 (td, 1H, morpholine ring H), 3.56 (dd, 1H, morpholine ring H), 3.70-3.98 (m, 4H, morpholine ring H and CH₂OH) |

| ¹³C NMR | (Predicted) | ~28.4 ppm: (CH₃)₃C~40-50 ppm: Morpholine C-5~60-65 ppm: -CH₂OH~65-70 ppm: Morpholine C-2, C-6~80.0 ppm: (CH₃)₃C ~155.0 ppm: N-C =O |

-

Interpretation: The ¹H NMR spectrum is characterized by the large singlet at ~1.49 ppm, corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. The complex multiplets between ~2.8 ppm and ~4.0 ppm represent the protons of the morpholine ring and the hydroxymethyl group, with their diastereotopic nature contributing to the complexity.[1]

Safety and Handling

(3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is classified as acutely toxic if swallowed.[6] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[1]

Conclusion

(3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a high-value chiral intermediate whose strategic importance is firmly established in modern pharmaceutical synthesis. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile hydroxymethyl functionality provide a reliable platform for the construction of complex drug candidates. The detailed understanding of its properties, synthesis rationale, and analytical profile presented in this guide serves as a critical resource for scientists dedicated to advancing the frontiers of medicinal chemistry and drug development.

References

- Bayer AG. (2018). United States Patent No. US 10,100,049 B2. U.S. Patent and Trademark Office.

- Gavai, A. V., Fink, B. E., Fairfax, D. J., et al. (2009). Discovery and Preclinical Evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1][6][7]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626), a Selective and Orally Efficacious Inhibitor of Human Epidermal Growth Factor Receptor 1 and 2 Kinases. Journal of Medicinal Chemistry, 52(21), 6527–6530.

- PubMed. (2009). Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1][6][7]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases. National Center for Biotechnology Information.

- PubChem. (n.d.). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 215917-99-0,tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-819.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. lookchem.com [lookchem.com]

- 3. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5058359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-boc-3-(hydroxymethyl)morpholine, CasNo.473923-56-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate(215917-99-0) 1H NMR spectrum [chemicalbook.com]

- 6. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of N-Boc-3-hydroxymethylmorpholine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, N-Boc-3-hydroxymethylmorpholine has emerged as a cornerstone intermediate, prized for its unique conformational properties and versatile reactivity. This guide offers an in-depth technical exploration of its chemical characteristics, synthesis, and critical applications for researchers, scientists, and professionals in drug development.

Core Chemical Characteristics: A Profile of a Versatile Intermediate

N-Boc-3-hydroxymethylmorpholine, systematically named tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, is a chiral organic compound featuring a morpholine ring substituted with a hydroxymethyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom.[1] This configuration imparts a valuable combination of stability and controlled reactivity, making it an ideal scaffold in multi-step synthetic pathways.

Physicochemical Properties

The physical and chemical properties of N-Boc-3-hydroxymethylmorpholine are crucial for its handling, reaction optimization, and purification. While experimental data can vary slightly based on purity and enantiomeric form, the following table summarizes its key characteristics:

| Property | Value | Source(s) |

| CAS Number | 473923-56-7 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 320.7 °C at 760 mmHg | [3] |

| Density | 1.118 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and methanol; limited solubility in water.[1] | |

| Melting Point | 80 °C (for the (3S)-enantiomer) | [4] |

Note: The melting point is specified for the (3S)-enantiomer and may differ for the racemate or the (3R)-enantiomer.

The Boc protecting group is a key feature, rendering the morpholine nitrogen nucleophilic only after a straightforward deprotection step, typically under acidic conditions. This allows for selective functionalization at other sites of a larger molecule without unintended reactions involving the morpholine nitrogen. The primary hydroxyl group at the 3-position serves as a versatile handle for further chemical modifications, such as oxidation, esterification, or etherification, enabling the introduction of diverse pharmacophores.

Spectroscopic Signature: Unambiguous Characterization

dot

Caption: Spectroscopic techniques for the characterization of N-Boc-3-hydroxymethylmorpholine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the hydroxymethyl group, and the Boc group. The protons on the carbons adjacent to the oxygen (C2 and C6) would appear at a lower field (higher ppm) than those adjacent to the nitrogen (C5). The proton at C3, being attached to a carbon bearing both a nitrogen and a hydroxymethyl group, will have a distinct chemical shift. The nine protons of the tert-butyl group will appear as a sharp singlet, typically around 1.4-1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to all ten carbon atoms. The carbonyl carbon of the Boc group will be observed in the downfield region (around 155 ppm). The quaternary carbon of the Boc group will be around 80 ppm. The carbons of the morpholine ring will have distinct chemical shifts, with those adjacent to the oxygen (C2 and C6) appearing at a lower field than those adjacent to the nitrogen (C5). The C3 carbon will be influenced by both the nitrogen and the hydroxyl-bearing methylene group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3400 cm⁻¹ will indicate the O-H stretching of the hydroxyl group. Strong C-H stretching bands will be observed around 2850-3000 cm⁻¹. A strong absorption band around 1690 cm⁻¹ is characteristic of the C=O stretching of the Boc protecting group. The C-O-C stretching of the morpholine ether linkage will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 217. Fragmentation patterns would likely involve the loss of the Boc group or parts of it, providing further structural confirmation.

Synthesis Methodology: A Practical Approach

The synthesis of N-Boc-3-hydroxymethylmorpholine can be achieved through various routes, often starting from commercially available chiral precursors to yield enantiomerically pure products. A common strategy involves the protection of a suitable amino alcohol followed by cyclization.

For instance, the synthesis of the (3S)-enantiomer can be initiated from (R)-(4-benzyl-3-morpholinyl)-methanol.[4] The synthetic workflow is as follows:

dot

Caption: Synthetic workflow for N-Boc-3-hydroxymethylmorpholine.

Experimental Protocol (Illustrative)

-

Reaction Setup: To a solution of (R)-(4-benzyl-3-morpholinyl)-methanol in dichloromethane, add triethylamine.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired N-Boc-3-hydroxymethylmorpholine.[4]

This method highlights the straightforward nature of introducing the Boc protecting group, a critical step in harnessing the synthetic potential of this intermediate. The choice of starting material dictates the stereochemistry of the final product, a crucial consideration in the synthesis of chiral drugs.

Applications in Drug Discovery: A Scaffold for Innovation

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[5] N-Boc-3-hydroxymethylmorpholine, with its defined stereochemistry and versatile functional groups, serves as a valuable building block in the synthesis of a wide range of biologically active molecules.

One notable application is in the synthesis of kinase inhibitors. For example, it is a key intermediate in the development of selective and orally effective inhibitors of human epidermal growth factor receptor 1 and 2 (HER1 and HER2) kinases, which are important targets in cancer therapy.[4] The hydroxymethyl group can be further elaborated to introduce functionalities that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

The general workflow for utilizing N-Boc-3-hydroxymethylmorpholine in a drug discovery program is outlined below:

dot

Sources

- 1. CAS 473923-56-7: N-BOC-3-hydroxymethylmorpholine [cymitquimica.com]

- 2. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-boc-3-(hydroxymethyl)morpholine, CasNo.473923-56-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

A Note on Chemical Identity: CAS 473923-56-7 and GSK-J4

An In-Depth Technical Guide to the Epigenetic Modulator GSK-J4

This guide focuses on the widely researched epigenetic inhibitor, GSK-J4. However, it is important to first address the specific query for CAS 473923-56-7 . The molecular information for this compound is as follows:

| Property | Value |

| Chemical Name | 4-Boc-(3-Hydroxymethyl)morpholine[1] |

| CAS Number | 473923-56-7[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₉NO₄[1][2][3][4][5] |

| Molecular Weight | 217.26 g/mol [1][3] |

While CAS 473923-56-7 is a valid chemical entity, it is a building block or intermediate in chemical synthesis. The extensive requirements of this guide—for a detailed discussion of signaling pathways, experimental protocols, and relevance to drug discovery—strongly suggest that the intended subject is the well-known and biologically active compound GSK-J4 . GSK-J4 is a potent histone demethylase inhibitor with significant implications for research in oncology, immunology, and developmental biology.

Therefore, the remainder of this guide will provide a comprehensive overview of GSK-J4.

GSK-J4: A Technical Overview for Researchers

GSK-J4 is a crucial tool for investigating the role of epigenetics in health and disease. It is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1.[6][7][8] This guide will delve into the core scientific principles of GSK-J4, its mechanism of action, and practical experimental applications.

Physicochemical Properties of GSK-J4

A clear understanding of a compound's properties is fundamental to its effective application in research.

| Property | Value |

| Compound Name | GSK-J4[9] |

| CAS Number | 1373423-53-0[7][9] |

| Molecular Formula | C₂₄H₂₇N₅O₂[9] |

| Molecular Weight | 417.5 g/mol [9][10] |

| Purity | ≥98%[9] |

| Solubility | Soluble to 100 mM in DMSO and ethanol[9] |

Mechanism of Action: Inhibition of H3K27 Demethylation

GSK-J4 is a potent and selective dual inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[6][7][10][11] These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27me3 and H3K27me2). The trimethylation of H3K27 is a key epigenetic mark associated with transcriptional repression, or gene silencing.[12]

By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in the global levels of H3K27me3.[12] This, in turn, maintains the silenced state of genes that would otherwise be activated by the removal of this repressive mark. This mechanism is central to its effects on various cellular processes.

Caption: Mechanism of GSK-J4 action.

Biological Effects and Therapeutic Potential

The ability of GSK-J4 to modulate gene expression through epigenetic mechanisms gives it a broad range of biological effects and significant therapeutic potential.

-

Anti-inflammatory Properties: GSK-J4 has been shown to attenuate the production of pro-inflammatory cytokines, such as TNF-α, in primary human macrophages.[8][9] This is achieved by preventing the removal of the repressive H3K27me3 mark at the promoters of inflammatory genes.[6]

-

Oncology: The deregulation of H3K27me3 is implicated in the progression of several cancers.[12] By inhibiting JMJD3/UTX, GSK-J4 can restore normal epigenetic patterns and has demonstrated anti-cancer properties by targeting pathways involved in apoptosis, cell cycle, and metastasis.[12]

-

Developmental Biology: JMJD3 and UTX play critical roles in regulating gene expression during embryonic development, including the regulation of HOX genes.[13] GSK-J4 is a valuable tool for studying these processes.

-

Other Diseases: Research has explored the potential of GSK-J4 in ameliorating diabetic kidney disease by reducing renal fibrosis[14] and protecting cardiomyocytes from lipotoxicity.[15][16]

Experimental Protocol: In Vitro Cell-Based Assay for Cytokine Inhibition

This protocol provides a framework for assessing the effect of GSK-J4 on lipopolysaccharide (LPS)-induced TNF-α production in a human macrophage cell line, such as THP-1.

Materials:

-

Differentiated THP-1 cells (macrophage-like)

-

GSK-J4

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

DMSO (for stock solution)

-

ELISA kit for human TNF-α

Step-by-Step Methodology:

-

Cell Seeding: Plate differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

GSK-J4 Pre-treatment: Prepare a stock solution of GSK-J4 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add the medium containing GSK-J4. Incubate for 2 hours.

-

LPS Stimulation: Prepare a solution of LPS in cell culture medium. Add LPS to the wells to a final concentration of 100 ng/mL. Include control wells with no LPS and wells with LPS but no GSK-J4.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified incubator with 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of GSK-J4 compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of GSK-J4 that causes 50% inhibition of TNF-α production.

Caption: Workflow for a cell-based cytokine inhibition assay.

Conclusion

GSK-J4 is an indispensable tool for researchers in the field of epigenetics. Its ability to potently and selectively inhibit JMJD3/UTX histone demethylases provides a powerful method for investigating the roles of H3K27 methylation in a multitude of biological processes and disease states. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols are essential for leveraging the full potential of this compound in advancing scientific knowledge and drug discovery.

References

- GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. PubMed.

- 4-Morpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester. Angene Chemical.

- 473923-56-7[4-Boc-(3-Hydroxymethyl)morpholine]. Acmec Biochemical.

- GSK J4 | Histone Demethylase Inhibitors. R&D Systems.

- GSK J4 HCl Histone Demethylase inhibitor. Selleck Chemicals.

- GSK J4 HCl. BPS Bioscience.

- GSK-J4 (hydrochloride) (CAS Number: 1797983-09-5). Cayman Chemical.

- AB437071 | CAS 473923-56-7. abcr Gute Chemie.

- CAS No.473923-56-7 | tert-butyl 3-(hydroxymethyl ... 960化工网.

- CAS NO. 473923-56-7 | 3-HYDROXYMETHYL-MORPHOLINE-4 ... LookChem.

- GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers.

- GSK-J4 | JMJD3/UTX Inhibitor. MedchemExpress.com.

- Application Notes and Protocols: GSK-J4 Solution Prepar

- GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methyl

- GSK-J4 Histone Demethylase inhibitor. Selleck Chemicals.

- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI.

- The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modul

- JMJD3 in the regul

Sources

- 1. 473923-56-7[4-Boc-(3-Hydroxymethyl)morpholine]- Acmec Biochemical [acmec.com.cn]

- 2. angenechemical.com [angenechemical.com]

- 3. AB437071 | CAS 473923-56-7 – abcr Gute Chemie [abcr.com]

- 4. 473923-56-7(tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate) | Kuujia.com [kuujia.com]

- 5. CAS NO. 473923-56-7 | 3-HYDROXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | C10H19NO4 [localpharmaguide.com]

- 6. selleckchem.com [selleckchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. caymanchem.com [caymanchem.com]

- 9. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation [mdpi.com]

- 15. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

- 16. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, a key building block in modern synthetic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and analytical properties of this compound. While a complete experimental dataset for this specific molecule is not publicly available in a single repository, this guide synthesizes reported data fragments, spectroscopic principles, and data from closely related isomers to provide a comprehensive and predictive overview.

Introduction: The Significance of Spectroscopic Elucidation

This compound (also known as N-Boc-3-hydroxymethylmorpholine) is a chiral heterocyclic compound. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the hydroxymethyl group at the 3-position provides a crucial handle for further synthetic modifications, while the tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions at the morpholine nitrogen.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this intermediate in any synthetic workflow. This guide will delve into the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the spectral features.

Molecular Structure and Key Features

The structure of this compound contains several key functional groups that give rise to its characteristic spectroscopic signature.

Figure 1: Molecular structure of this compound with atom numbering.

The key structural features to be identified by spectroscopy are:

-

The morpholine ring system.

-

The N-Boc protecting group.

-

The primary alcohol (hydroxymethyl group).

-

The chiral center at C3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the conformational rigidity imparted by the Boc group and the chair-like conformation of the morpholine ring, many of the methylene protons will be diastereotopic and appear as distinct signals with complex splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.45 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| ~2.0-2.2 | br s | 1H | OH | The hydroxyl proton is exchangeable, often appearing as a broad singlet. Its chemical shift can vary with concentration and solvent. |

| ~3.2-4.0 | m | 7H | Morpholine ring protons & CH₂OH | These protons reside in a crowded region of the spectrum. The diastereotopic nature of the ring methylenes and coupling to the C3 proton will result in complex multiplets. |

| ~3.6 (axial) & ~3.8 (equatorial) | m | 2H | C5-H₂ | Protons adjacent to the ring oxygen. |

| ~3.4 (axial) & ~3.9 (equatorial) | m | 2H | C2-H₂ | Protons adjacent to the ring oxygen. |

| ~3.5-3.7 | m | 1H | C3-H | The proton at the chiral center, coupled to the adjacent methylene protons and the hydroxymethyl protons. |

| ~3.5 (dd) & ~3.7 (dd) | m | 2H | CH₂OH | The two diastereotopic protons of the hydroxymethyl group, coupled to each other and to the C3 proton. |

Expertise & Experience: The prediction of distinct signals for the axial and equatorial protons on the morpholine ring is based on the well-established principle of conformational restriction in cyclic systems, particularly with bulky substituents like the Boc group. The exact chemical shifts and coupling constants would need to be confirmed by 2D NMR experiments such as COSY and HSQC.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted and Reported ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale and References |

| ~28.4 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. This is a highly characteristic and reliable signal.[1] |

| ~45-50 | C2, C5, C6 | The methylene carbons of the morpholine ring. Their exact shifts will depend on their position relative to the substituents. |

| ~55-60 | C3 | The methine carbon at the chiral center, shifted downfield by the adjacent nitrogen and hydroxymethyl group. |

| ~65-68 | CH₂OH & C6 | The carbon of the hydroxymethyl group and the C6 carbon adjacent to the ring oxygen. |

| ~80.1 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group.[1] |

| ~155.0 | C=O | The carbonyl carbon of the Boc group, which appears significantly downfield. |

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups and are supported by the fragmented data available for this molecule, specifically the well-characterized signals of the Boc group.[1]

Figure 2: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2975-2950 | Strong | C-H Stretch | Alkane (t-butyl, morpholine) |

| 1690-1670 | Strong | C=O Stretch | Urethane (Boc group) |

| 1250-1230 & 1170-1150 | Strong | C-N Stretch | Urethane (Boc group) |

| 1120-1085 | Strong | C-O-C Stretch | Ether (morpholine ring) |

| 1050-1000 | Medium-Strong | C-O Stretch | Primary Alcohol |

Expertise & Experience: The strong, broad O-H stretch is a definitive indicator of the alcohol functional group. The intense carbonyl absorption around 1680 cm⁻¹ is characteristic of the Boc protecting group, and its exact position can be sensitive to the molecular environment. A general table of characteristic IR absorptions can be used as a reference for these assignments.

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)

-

Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the clean ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The software automatically performs a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted and Reported Mass Spectrometry Data

| m/z | Ion | Rationale for Formation |

| 218.1392 | [M+H]⁺ | The protonated molecular ion. This high-resolution value is crucial for confirming the elemental composition (C₁₀H₁₉NO₄).[1] |

| 162 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the tert-butyl group, a very common fragmentation pathway for Boc-protected compounds. |

| 144 | [M-Boc+H]⁺ | Loss of the entire Boc group. |

| 116 | [M-Boc-CH₂OH+H]⁺ | Subsequent loss of the hydroxymethyl group from the morpholine ring. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, often a prominent peak in the spectrum. |

Authoritative Grounding: The fragmentation of Boc-protected amines is a well-documented process in mass spectrometry, primarily involving the loss of isobutylene or the entire Boc group. General fragmentation patterns of alcohols and ethers would also apply to the morpholine ring.

Figure 3: Simplified fragmentation pathway for this compound in ESI-MS.

Experimental Protocol: Acquiring a Mass Spectrum (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). For high-resolution data, a TOF or Orbitrap analyzer is required.

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its use in research and development. This guide provides a detailed, albeit partially predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the correlation between the molecular structure and the spectroscopic output, scientists can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research.

References

Sources

An In-depth Technical Guide to the Solubility of N-Boc-3-hydroxymethylmorpholine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-3-hydroxymethylmorpholine, a key building block in modern medicinal chemistry. Understanding the solubility of this intermediate is paramount for its effective use in synthetic organic chemistry and for the seamless transition from laboratory-scale experiments to large-scale pharmaceutical production. This document delves into the physicochemical properties of N-Boc-3-hydroxymethylmorpholine that govern its solubility, presents qualitative and estimated quantitative solubility data in a range of common organic solvents, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the use of this important morpholine derivative.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of a chemical compound is a cornerstone property that dictates its journey from a laboratory curiosity to a life-saving therapeutic. Poor solubility can present significant hurdles in drug discovery and development, impacting everything from the reliability of in vitro assays to the bioavailability of the final drug product.[1] For synthetic intermediates like N-Boc-3-hydroxymethylmorpholine, a thorough understanding of their solubility profiles in various organic solvents is crucial for efficient reaction setup, purification, and formulation.[2] This guide aims to provide a detailed technical resource on the solubility of N-Boc-3-hydroxymethylmorpholine, empowering researchers to make informed decisions in their synthetic and process development endeavors.

Physicochemical Properties of N-Boc-3-hydroxymethylmorpholine

N-Boc-3-hydroxymethylmorpholine, with the chemical formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol , is a morpholine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxymethyl substituent at the 3-position.[2][3] The interplay of these functional groups dictates its solubility behavior.

-

The Morpholine Core: The morpholine ring itself is a polar heterocycle containing both an ether and a secondary amine functionality (in the unprotected form). This structure imparts a degree of hydrophilicity.[4][5]

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic protecting group commonly used in organic synthesis.[6][7] Its presence significantly increases the non-polar character of the molecule, thereby enhancing its solubility in less polar organic solvents. The Boc group can, however, hinder solubility in very polar, protic solvents like water due to its hydrophobic nature.[2]

-

The Hydroxymethyl Group: The -CH₂OH substituent introduces a primary alcohol functionality. This group is capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This significantly enhances the molecule's ability to interact with polar and protic solvents, thereby increasing its solubility in such media.[8][9]

The overall solubility of N-Boc-3-hydroxymethylmorpholine is a balance between the lipophilicity of the N-Boc group and the hydrophilicity imparted by the morpholine ring and the hydroxymethyl group.

Solubility Profile of N-Boc-3-hydroxymethylmorpholine

While specific quantitative solubility data for N-Boc-3-hydroxymethylmorpholine is not extensively published, based on its structural features and qualitative reports, we can compile a general solubility profile. The compound is known to be soluble in organic solvents such as dichloromethane and methanol, with limited solubility in water.[2]

Table 1: Estimated Solubility of N-Boc-3-hydroxymethylmorpholine in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Estimated Quantitative Solubility Range (mg/mL) |

| Dichloromethane | 9.1 | High | > 100 |

| Methanol | 32.7 | High | > 100 |

| Ethanol | 24.5 | High | > 100 |

| Isopropanol | 19.9 | Moderate | 50-100 |

| Acetone | 20.7 | Moderate | 50-100 |

| Ethyl Acetate | 6.0 | Moderate | 50-100 |

| Acetonitrile | 37.5 | Moderate | 20-50 |

| Toluene | 2.4 | Low | < 10 |

| Water | 80.1 | Low | < 1 (Slightly soluble)[10] |

Note: The quantitative solubility ranges are estimations based on the physicochemical properties of the molecule and qualitative data. Experimental verification is highly recommended.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. Two common methods employed in pharmaceutical development are the thermodynamic (shake-flask) and kinetic solubility assays.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.[11]

Protocol:

-

Preparation: Add an excess amount of solid N-Boc-3-hydroxymethylmorpholine to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial.

-

Quantification: Determine the concentration of N-Boc-3-hydroxymethylmorpholine in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic solubility workflow.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess how a compound behaves when rapidly precipitated from a stock solution (typically in DMSO).[1][12]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-Boc-3-hydroxymethylmorpholine in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline) to each well to induce precipitation.

-

Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a constant temperature.

-

Analysis: Measure the amount of precipitated material using nephelometry (light scattering) or separate the undissolved solid by filtration and quantify the dissolved compound in the filtrate by UV spectroscopy or LC-MS.[12][13]

Diagram 2: Workflow for Kinetic Solubility Determination

Caption: Kinetic solubility workflow.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of N-Boc-3-hydroxymethylmorpholine in solubility studies.[14]

Hypothetical HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for retaining this moderately polar compound.[15]

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. The formic acid helps to ensure good peak shape.[15][16]

-

Detection: The Boc-protecting group contains a carbonyl chromophore, allowing for UV detection. A wavelength of approximately 210-220 nm is typically suitable for detecting carbamates.

-

Quantification: A calibration curve should be prepared using standards of known concentrations of N-Boc-3-hydroxymethylmorpholine to accurately determine the concentration in the solubility samples.

Conclusion

The solubility of N-Boc-3-hydroxymethylmorpholine in organic solvents is a critical parameter for its effective utilization in pharmaceutical research and development. This technical guide has provided a comprehensive overview of the factors influencing its solubility, a qualitative and estimated quantitative solubility profile, and detailed experimental protocols for its determination. By understanding and applying the principles and methods outlined in this guide, researchers can optimize their synthetic processes, ensure the reliability of their experimental data, and facilitate the smooth progression of their drug development projects.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PCBiS. (n.d.). Thermodynamic solubility.

- PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine.

- ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.

- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

- Sciencemadness Wiki. (2022, September 1). Morpholine.

- PubChem. (n.d.). Morpholine.

- LCGC International. (2020, May 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

- Tenessy. (2025, March 5). Comparison of HPMC Solubility in Organic Solvents.

- ResearchGate. (2025, August 6). Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines.

- Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.

- MDPI. (2023, June 13). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

- ResearchGate. (n.d.). Tert -Butoxycarbonyl Protecting Group Location Induces Different Reactive Behaviors in the Five Possible Isoforms of Tri-Boc-Arginine.

- Filo. (2025, October 7). The Boc (tert-butyloxycarbonyl) group is used for protecting a. Alcohols.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- National Institutes of Health. (2023, November 9). Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers.

- LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.

- ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.

- National Institutes of Health. (n.d.). Hydrogen bond formation in regioselectively functionalized 3-mono-O-methyl cellulose.

- National Institutes of Health. (2018, June 27). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes.

- ResearchGate. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

- Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

- The University of Iowa. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

- HPMC. (n.d.). HPMC Solubility Chart.

- ResearchGate. (n.d.). Characterization of Hydrogen Bonding Formation and Breaking in Semiconducting Polymers under Mechanical Strain.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 473923-56-7: N-BOC-3-hydroxymethylmorpholine [cymitquimica.com]

- 3. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. The Boc (tert-butyloxycarbonyl) group is used for protecting a. Alcohols .. [askfilo.com]

- 8. Hydrogen bond formation in regioselectively functionalized 3-mono-O-methyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Chirality of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

An In-depth Technical Guide: Chirality of tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate: Synthesis, Analysis, and Significance in Drug Development

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its structural significance is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, including targeted cancer therapies like BMS-599626.[1][2] The molecule's utility is intrinsically linked to its stereochemistry, with a single chiral center at the C-3 position of the morpholine ring dictating its biological activity and interaction with target macromolecules. This guide provides a comprehensive technical overview for researchers and drug development professionals on the critical aspects of this compound's chirality. We will explore robust strategies for stereoselective synthesis, detail validated analytical methodologies for chiral discrimination and purity assessment, and present field-proven protocols for both analysis and preparative separation. The causality behind experimental choices is emphasized throughout, offering a narrative grounded in practical application and scientific integrity.

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as aqueous solubility and metabolic stability, making it a "privileged scaffold" in drug design.[3][4][5] In this compound, the key structural features are:

-

The Chiral Center (C-3): The carbon atom at the 3-position, bonded to the hydroxymethyl (-CH₂OH) group, is a stereocenter. This gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[6] The specific spatial orientation of the hydroxymethyl group is critical for its subsequent elaboration into a final active pharmaceutical ingredient (API).

-

The Boc Protecting Group: The nitrogen atom of the morpholine ring is protected with a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile group serves two primary functions: it deactivates the nucleophilicity of the secondary amine, preventing unwanted side reactions, and it provides steric bulk that can influence the stereochemical outcome of adjacent reactions.[7]

The absolute configuration of this intermediate is paramount. In drug development, enantiomers of a chiral drug often exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. Therefore, securing an enantiomerically pure supply of either the (R)- or (S)-form is a non-negotiable starting point for the synthesis of stereochemically defined drugs.

Stereoselective Synthesis: Accessing Enantiopure Material

The generation of enantiomerically pure this compound can be broadly approached via two strategic pathways: direct asymmetric synthesis or the resolution of a racemic mixture.

Catalytic Asymmetric Synthesis

This is the most elegant and atom-economical approach, aiming to create the desired stereocenter with high fidelity in a single key step. A prominent strategy involves the asymmetric hydrogenation of a cyclic imine precursor, which is itself formed from a suitable aminoalkyne.[3]

Causality of the Method: The success of this reaction hinges on the chiral catalyst, typically a transition metal complexed with a chiral ligand. The Noyori-Ikariya catalyst, RuCl, is a well-established system for such transformations.[3] The chiral diamine ligand ((S,S)-Ts-DPEN) creates a chiral pocket around the ruthenium metal center. When the prochiral imine substrate coordinates to the metal, the ligand's stereochemistry directs the delivery of the hydride from the hydrogen source (e.g., formic acid/triethylamine) to one specific face of the imine, leading to the preferential formation of one enantiomer of the morpholine product.

Caption: Workflow for catalytic asymmetric synthesis of 3-substituted morpholines.

Synthesis from the Chiral Pool

This strategy leverages readily available, enantiopure starting materials derived from natural sources, such as amino acids or amino alcohols.[8] A common route involves utilizing an enantiopure amino alcohol to construct the morpholine ring, thereby transferring the initial stereochemistry to the final product. For instance, the (3S)-enantiomer of the target molecule can be prepared from (R)-(4-benzyl-3-morpholine)-methanol.[1] This pre-existing chiral center directs all subsequent transformations.

Analytical Methodologies for Chiral Discrimination

Once synthesized, the critical task is to verify the enantiomeric purity (or enantiomeric excess, ee) of the material. Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial challenge that requires specialized techniques.

Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the definitive techniques for resolving and quantifying enantiomers. The separation is achieved using a Chiral Stationary Phase (CSP).

Principle of Operation: A CSP is a solid support material that has a chiral molecule covalently bonded to its surface. As the racemic analyte passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector. These complexes have different interaction energies and stabilities, causing one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening morpholine derivatives.[9][10]

Protocol: Chiral Method Development

This protocol outlines a systematic approach to developing a robust analytical method for separating the enantiomers of this compound.

-

Column Selection:

-

Begin screening with polysaccharide-based CSPs. Recommended columns include Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA.[9] These columns offer different chiral recognition mechanisms and increase the probability of achieving separation.

-

-

Mobile Phase Screening:

-

Normal Phase HPLC: Screen with mixtures of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A typical starting gradient is 90:10 (Hexane:Alcohol).

-

Supercritical Fluid Chromatography (SFC): Screen with CO₂ and an alcohol co-solvent (Methanol or Ethanol). A typical starting point is 80:20 (CO₂:Alcohol). SFC often provides faster separations and is considered a greener technique.[9][11]

-

-

Additive Inclusion (Critical Step):

-

The morpholine nitrogen is basic and can interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing.

-

Action: Add 0.1% of a basic modifier, such as Diethylamine (DEA), to the mobile phase (specifically, to the alcohol modifier).[9] This neutralizes active sites and dramatically improves peak shape and resolution.

-

-

Optimization:

-

If separation is observed, optimize the resolution (Rs) by adjusting the alcohol percentage, flow rate, and column temperature. A resolution value >1.5 is typically desired for baseline separation.

-

Table 1: Recommended Initial Screening Conditions for Chiral Analysis

| Parameter | HPLC (Normal Phase) | SFC |

| Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-3, Chiralcel® OD-3 |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | CO₂/Methanol (80:20, v/v) |

| Additive | 0.1% Diethylamine (DEA) in Isopropanol | 0.1% Diethylamine (DEA) in Methanol |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

Data adapted from common practices for chiral separation of basic compounds.[9]

Caption: Systematic workflow for chiral HPLC/SFC method development.

NMR Spectroscopy for Enantiomeric Excess (ee) Determination

While NMR spectroscopy cannot distinguish between enantiomers directly, it is a powerful tool for determining ee after converting the analyte into a mixture of diastereomers.[12] This is accomplished by reacting the chiral alcohol or amine (after Boc deprotection) with a Chiral Derivatizing Agent (CDA).

Principle of Operation: A CDA is an enantiomerically pure reagent that reacts with the chiral analyte to form a covalent bond, creating a pair of diastereomers. Diastereomers have different spatial arrangements and, unlike enantiomers, exhibit distinct chemical shifts in the NMR spectrum.[13] By integrating the signals corresponding to each diastereomer, their ratio—and thus the ee of the original analyte—can be accurately calculated.

Protocol: ee Determination via Derivatization

-

Analyte Preparation: If the Boc group is present, it may need to be removed to expose the secondary amine for derivatization. Alternatively, the primary alcohol can be derivatized directly.

-

CDA Selection: Choose a suitable CDA. For alcohols, (R)- or (S)-Mosher's acid chloride is a classic choice. For amines, a variety of agents are available.[14][15]

-

Reaction: In a clean NMR tube, dissolve a known quantity of the analyte in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of the CDA and a non-nucleophilic base (if necessary) to facilitate the reaction.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR or ¹⁹F NMR (if the CDA contains fluorine) spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

-

Data Analysis: Identify a pair of well-resolved signals corresponding to the two newly formed diastereomers. Integrate these peaks carefully. The enantiomeric excess is calculated as: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

This method is self-validating; running the reaction on a known racemic sample should produce two signals with a 1:1 integration ratio, confirming the method's efficacy.

Conclusion